4-(4-Tert-butylphenyl)-1-butene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-but-3-enyl-4-tert-butylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-5-6-7-12-8-10-13(11-9-12)14(2,3)4/h5,8-11H,1,6-7H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWBANAGGDSFOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of Research Significance and Context for 4 4 Tert Butylphenyl 1 Butene
Strategic Importance in Organic Synthesis and Material Science Research
The significance of 4-(4-tert-butylphenyl)-1-butene in organic synthesis stems from the reactivity of its terminal alkene and the specific properties imparted by the 4-tert-butylphenyl moiety. The terminal double bond is amenable to a wide array of chemical transformations, making it a valuable building block for more complex molecular structures. For instance, it can participate in various addition reactions, such as hydrogenation to form the corresponding saturated alkane, and hydrohalogenation.
While direct synthetic procedures for this compound are not extensively documented in publicly available literature, its synthesis can be inferred from established methods for similar compounds like 4-phenyl-1-butene (B1585249). A common approach involves the Grignard reaction, where a benzyl (B1604629) Grignard reagent is reacted with an allyl halide. In the case of this compound, this would likely involve the reaction of 4-tert-butylbenzylmagnesium halide with allyl chloride or bromide.
Another potential synthetic route is through transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. nih.govresearchgate.netlibretexts.orgresearchgate.netmdpi.com The Suzuki coupling, for example, could involve the reaction of a 4-tert-butylphenylboronic acid with a 4-halo-1-butene derivative in the presence of a palladium catalyst. researchgate.netlibretexts.orgresearchgate.netmdpi.com The Heck reaction offers another viable pathway, potentially through the coupling of 4-bromo-tert-butylbenzene with 1-butene (B85601), although controlling regioselectivity to favor the desired product would be a key challenge. nih.govnih.govbeilstein-journals.org
In material science, the polymerization of 1-butene yields polybutylene, a thermoplastic with desirable mechanical properties. wikipedia.orgfrontiersin.org The incorporation of the bulky 4-tert-butylphenyl group into a polybutene chain, through the polymerization of this compound, is expected to significantly modify the polymer's properties. This could lead to materials with enhanced thermal stability, altered solubility, and unique mechanical characteristics, making them suitable for specialized applications. ontosight.ai
Influence of the Tert-butylphenyl Moiety on Molecular Design and Functionality
The tert-butyl group is a sterically bulky substituent that exerts a profound influence on the properties of the molecule to which it is attached. In this compound, the tert-butyl group at the para-position of the phenyl ring has several key effects:
Steric Hindrance: The large size of the tert-butyl group can sterically hinder reactions at the adjacent phenyl ring and can influence the regioselectivity of reactions involving the butene chain. This steric bulk can also impact the packing of molecules in the solid state and the conformation of polymers derived from this monomer.
Solubility: The lipophilic nature of the tert-butyl group generally increases the solubility of the compound in nonpolar organic solvents. This is a crucial property for its use in various solution-phase reactions and polymerization processes.
Electronic Effects: The tert-butyl group is an electron-donating group through induction. This can influence the reactivity of the aromatic ring in electrophilic substitution reactions and can also have a subtle effect on the reactivity of the double bond.
Polymer Properties: In polymers, the incorporation of the tert-butylphenyl group can disrupt chain packing, leading to a lower degree of crystallinity and potentially a lower melting point compared to unsubstituted polyphenylalkenes. However, it can also increase the glass transition temperature (Tg) of the polymer, leading to materials with improved thermal stability. The bulky side groups can also enhance the polymer's solubility in common organic solvents. ontosight.ai
The use of the tert-butylphenyl moiety is a common strategy in the design of functional organic molecules and polymers. For example, 4-tert-butylphenol (B1678320) is a widely used monomer and intermediate in the production of phenolic resins, polycarbonates, and epoxy resins, where it acts as a chain terminator to control molecular weight. wikipedia.org
Research Trajectories and Unexplored Facets of Substituted Butenes
The field of substituted butenes, particularly those with bulky aryl substituents like this compound, presents several promising avenues for future research.
One key area is the development of efficient and selective catalytic methods for their synthesis. While analogous reactions provide a good starting point, the optimization of catalysts and reaction conditions specifically for this compound would be a valuable contribution. This includes exploring various transition metal catalysts for cross-coupling reactions and investigating enzymatic or biocatalytic routes.
The polymerization of this compound and the characterization of the resulting polymer are largely unexplored. A detailed study of its polymerization behavior with different catalyst systems (e.g., Ziegler-Natta, metallocene) would provide valuable insights into the structure-property relationships of the resulting polymers. frontiersin.org The investigation of the mechanical, thermal, and optical properties of these novel polymers could lead to the discovery of materials with unique and desirable characteristics for advanced applications.
Furthermore, the reactivity of the double bond in this compound could be exploited to synthesize a variety of novel organic compounds. For example, epoxidation of the double bond followed by ring-opening reactions could lead to a range of functionalized molecules with potential applications in pharmaceuticals and agrochemicals. Olefin metathesis reactions involving this compound could also open up new synthetic pathways to complex molecules. wikipedia.orgmasterorganicchemistry.comharvard.edutamu.edulibretexts.org
Chemical Reactivity and Transformative Chemistry of 4 4 Tert Butylphenyl 1 Butene
Reactions Involving the Alkenyl Moiety
The carbon-carbon double bond in the butene chain is a site of high electron density, making it susceptible to a variety of addition and oxidation reactions.
Olefin Functionalization Reactions and Derivatization
The terminal double bond of 4-(4-tert-butylphenyl)-1-butene can undergo various functionalization reactions. One common method is derivatization, which involves reacting the analyte with a specific reagent to create a new compound with properties that are more suitable for a particular analytical technique, such as gas chromatography (GC). sigmaaldrich.com For instance, trimethylsilylation, the addition of a trimethylsilyl (B98337) (TMS) group, is a widely used derivatization technique for compounds containing active hydrogen atoms, like alcohols, phenols, and carboxylic acids. sigmaaldrich.comtcichemicals.com This process can enhance the volatility and thermal stability of the compound, making it more amenable to GC analysis. sigmaaldrich.com
Hydroboration is another key functionalization reaction. The hydroboration of 4-phenyl-1-butene (B1585249), a closely related compound, can be catalyzed by rhodium trichloride, leading to the formation of alcohols upon subsequent oxidation. rit.edu The regioselectivity of this reaction can be influenced by substituents on the phenyl ring. rit.edu
Hydrogenation and Reduction Pathways of the Double Bond
The double bond in this compound can be readily reduced to a single bond through hydrogenation. This process typically involves the use of a catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction converts the unsaturated butene chain into a saturated butane (B89635) chain, yielding 1-tert-butyl-4-butylbenzene.
The selective hydrogenation of dienes, such as 1,3-butadiene (B125203), has been studied extensively and provides insights into the control of such reactions. For example, single-atom palladium catalysts anchored on graphene have shown high selectivity for the partial hydrogenation of 1,3-butadiene to 1-butene (B85601). nih.gov This high selectivity is attributed to post-transition-state dynamics that favor the desorption of the 1-butene product before it can undergo further hydrogenation to butane. nih.gov
Table 1: Selected Hydrogenation Reactions of Alkenes
| Reactant | Catalyst | Product(s) | Reference |
|---|---|---|---|
| This compound | Palladium on carbon | 1-tert-butyl-4-butylbenzene | |
| 1,3-Butadiene | Single-atom Pd on graphene | 1-Butene (major) | nih.gov |
| 4-tert-butylphenol (B1678320) | 1 wt% Pt/SiO2 | 4-tert-butylcyclohexanol, 4-tert-butylcyclohexanone (B146137) | nacatsoc.orgresearchgate.net |
Oxidative Transformations to Carbonyl Compounds
The double bond of this compound can be oxidatively cleaved to form carbonyl compounds. Ozonolysis is a powerful method for this transformation, involving the reaction of the alkene with ozone (O₃) followed by a workup step. libretexts.org This process breaks the carbon-carbon double bond and replaces it with carbon-oxygen double bonds, yielding aldehydes and/or ketones. libretexts.org For a terminal alkene like this compound, ozonolysis would be expected to yield 3-(4-tert-butylphenyl)propanal (B16135) and formaldehyde (B43269).
Other oxidative cleavage methods exist, such as using potassium permanganate (B83412) (KMnO₄). However, KMnO₄ is a stronger oxidizing agent and can further oxidize the resulting aldehydes to carboxylic acids. libretexts.org Modern methods for the oxidation of terminal alkenes to methyl ketones, known as Wacker-type oxidations, often employ palladium(II) catalysts with an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net
Reactivity of the Substituted Phenyl Ring
The benzene (B151609) ring in this compound is also a site for chemical reactions, primarily electrophilic aromatic substitution. The substituents on the ring, in this case, the tert-butyl group and the butenyl side chain, influence the rate and regioselectivity of these reactions.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate known as a Wheland intermediate or arenium ion. wikipedia.orgmasterorganicchemistry.com The rate-determining step is the initial attack of the electrophile on the aromatic ring, which disrupts the aromaticity. masterorganicchemistry.com
The position of substitution on a substituted benzene ring is directed by the nature of the existing substituent. youtube.com In the case of this compound, the tert-butyl group is an ortho, para-director. stackexchange.com This means that incoming electrophiles will preferentially attack the positions ortho and para to the tert-butyl group. However, since the para position is already occupied by the butenyl group, substitution will be directed to the ortho positions.
Influence of the Tert-butyl Group on Aromatic Reactivity
The tert-butyl group is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. stackexchange.com This activation is due to its electron-donating inductive effect, where the sp³ hybridized carbon of the tert-butyl group donates electron density to the sp² hybridized carbons of the aromatic ring. stackexchange.com This donation of electron density stabilizes the positively charged intermediate formed during the reaction. stackexchange.com
However, the bulky nature of the tert-butyl group introduces significant steric hindrance, particularly at the ortho positions. stackexchange.comlibretexts.org This steric effect can influence the product distribution in electrophilic aromatic substitution reactions. For example, in the nitration of tert-butylbenzene, the para product is heavily favored over the ortho product due to the steric bulk of the tert-butyl group hindering attack at the adjacent positions. stackexchange.comlibretexts.org While the tert-butyl group is activating, its effect is less pronounced than that of a methyl group (in toluene), which can also activate the ring through hyperconjugation. stackexchange.comlibretexts.org
Table 2: Product Ratios in the Nitration of Substituted Benzenes
| Reactant | Ortho Product (%) | Meta Product (%) | Para Product (%) | Reference |
|---|---|---|---|---|
| Toluene | 58.5 | 4.5 | 37 | libretexts.org |
| tert-Butylbenzene | 12 | 8.5 | 79.5 | stackexchange.com |
| Chlorobenzene | 30 | - | 70 | libretexts.org |
Halogenation and Nitration Studies
The electrophilic addition of halogens and the introduction of nitro groups to the aromatic ring of this compound are significant transformations that alter its chemical properties. These reactions are influenced by the electronic effects of the tert-butyl and the 1-butene substituents on the phenyl ring.
Halogenation
The halogenation of alkenes, such as this compound, typically proceeds via an electrophilic addition mechanism. libretexts.org When treated with bromine (Br₂) or chlorine (Cl₂), the double bond of the 1-butene group acts as a nucleophile, attacking the halogen molecule. This leads to the formation of a cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.org Subsequent nucleophilic attack by the halide ion results in the anti-addition of the halogen atoms across the double bond, yielding a vicinal dihalide. masterorganicchemistry.comyoutube.com
For this compound, the expected product of bromination would be 1,2-dibromo-4-(4-tert-butylphenyl)butane. The reaction involves the decolorization of the bromine solution, which serves as a qualitative test for the presence of a carbon-carbon double bond. libretexts.org The stereochemistry of the product is determined by the anti-addition mechanism, leading to the formation of a racemic mixture of enantiomers. youtube.com
Nitration
The nitration of the aromatic ring in this compound is a classic example of an electrophilic aromatic substitution reaction. The tert-butyl group is an ortho-, para-directing activator, while the 1-butene group is a deactivating group. However, the directing effect of the tert-butyl group is dominant.
Nitration of p-tert-butyltoluene, a similar compound, in acetic anhydride (B1165640) yields a mixture of products, including 4-tert-butyl-2-nitrotoluene, indicating that nitration occurs ortho to the tert-butyl group. researchgate.net In the case of this compound, nitration is expected to occur primarily at the positions ortho to the strongly activating tert-butyl group.
The use of different nitrating agents can influence the outcome of the reaction. For instance, tert-butyl nitrite (B80452) has been identified as a chemoselective nitrating agent for phenols. nih.gov While not directly applicable to this compound, this highlights how the choice of reagent can target specific functional groups. In general, nitration is carried out using a mixture of nitric acid and sulfuric acid. However, for substrates prone to dealkylation or degradation under harsh acidic conditions, milder reagents are preferred. google.com Research on the nitration of p-tert-butylcalix google.comarenes using tert-butyl nitrite has shown it to be an effective reagent for ipso-nitration, where the nitro group replaces the tert-butyl group. researchgate.net
Isomerization and Rearrangement Processes
Isomerization and rearrangement reactions of this compound can lead to a variety of structurally different molecules, driven by thermodynamic stability or facilitated by catalysts.
Skeletal Rearrangements and Their Mechanisms
Skeletal rearrangements in molecules like this compound would involve the migration of carbon or hydrogen atoms, leading to a change in the carbon skeleton. While specific studies on the skeletal rearrangements of this particular compound are not prevalent in the provided search results, general principles of carbocation chemistry can be applied.
Acid-catalyzed reactions, for instance, could lead to the protonation of the double bond, forming a secondary carbocation. This carbocation could then undergo a 1,2-hydride shift to form a more stable tertiary carbocation if such a position were available, or potentially undergo Wagner-Meerwein rearrangements involving the phenyl or tert-butyl groups under more forcing conditions. However, the stability of the benzylic secondary carbocation would be a significant factor.
Catalyst-Mediated Isomerization Phenomena
Catalysts can significantly influence the isomerization of alkenes. For this compound, a primary isomerization process would be the migration of the double bond from the terminal position (1-butene) to internal positions (2-butene), which are generally more thermodynamically stable.
Studies on the isomerization of similar compounds, such as dichlorobutenes, have shown that transition metal catalysts, including those based on iron and copper, can be highly effective. researchgate.net For example, Fe₂O₃/TiO₂ has been used as a solid acid catalyst for the isomerization of 3,4-dichloro-1-butene (B1205564) to 1,4-dichloro-2-butene. researchgate.net The mechanism often involves the formation of metal-alkene complexes or, in the case of acid catalysts, carbocation intermediates. The specific catalyst and reaction conditions determine the product distribution and the selectivity for a particular isomer.
C-H Activation and Other Advanced Transformations
C-H activation is a powerful tool in organic synthesis that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. snnu.edu.cn This approach offers a more atom- and step-economical route to complex molecules compared to traditional cross-coupling reactions that require pre-functionalized starting materials. snnu.edu.cnmdpi.com
Catalytic Systems in the Synthesis and Transformation of 4 4 Tert Butylphenyl 1 Butene
Homogeneous Catalysis in Alkene and Aromatic Transformations
Homogeneous catalysis, characterized by the catalyst and reactants existing in the same phase, affords a high degree of molecular-level control over reaction pathways. This allows for the fine-tuning of catalyst activity and selectivity in the functionalization of 4-(4-tert-butylphenyl)-1-butene.
Transition Metal Complexes in Olefin Functionalization
The functionalization of the olefinic bond in this compound is effectively achieved using various transition metal complexes. Palladium-based catalysts, for instance, have been instrumental in mediating the intramolecular dehydrogenative cyclization of 4-aryl-1-butenes. In a specific application, this compound undergoes such a cyclization to yield 1-methyl-3-(4-tert-butylphenyl)-1H-indene, a transformation that proceeds through C-H activation and subsequent ring formation. This reaction underscores the capacity of palladium catalysts to construct complex molecular architectures from relatively simple precursors.
Another significant transformation is hydrocyanation, where hydrogen cyanide is added across the double bond. Nickel(0) complexes containing phosphite (B83602) ligands have been shown to catalyze the hydrocyanation of vinylarenes, including 4-tert-butylstyrene, a structurally related compound. This process typically yields a branched nitrile, demonstrating the regioselectivity that can be achieved with these catalytic systems.
Nickel-Based Catalysts in Coupling Reactions
Nickel-based catalysts are widely employed in cross-coupling reactions to form carbon-carbon bonds, offering a cost-effective alternative to palladium. The synthesis of this compound can be envisioned through a nickel-catalyzed coupling of a 4-tert-butylphenyl Grignard reagent with a 4-halobutene.
Furthermore, nickel catalysts are pivotal in the synthesis of precursors to this compound. For example, the Suzuki-Miyaura coupling of 4-tert-butylphenylboronic acid with a suitable alkenyl halide, catalyzed by a nickel complex, represents a viable synthetic route. Research has demonstrated that nickel(II) complexes can effectively catalyze the coupling of arylboronic acids with alkenyl halides.
Heterogeneous Catalysis for Reaction Control and Selectivity
Heterogeneous catalysts, which exist in a separate phase from the reactants, are advantageous due to their ease of separation, potential for reuse, and suitability for continuous flow processes. These attributes are highly desirable for industrial-scale production.
Solid Acid Catalysts in Alkylation and Rearrangement
Solid acid catalysts, such as zeolites and acidic clays (B1170129), are crucial in electrophilic substitution reactions like Friedel-Crafts alkylation. The synthesis of the tert-butylphenyl moiety often involves the alkylation of benzene (B151609) with isobutylene (B52900) over a solid acid catalyst. The pore structure and acidity of these materials can be tailored to control the selectivity towards the desired para-isomer.
These catalysts are also employed in the isomerization of this compound. The acidic sites on the catalyst surface can facilitate the migration of the double bond from the terminal position to form the more thermodynamically stable internal isomers, (E/Z)-4-(4-tert-butylphenyl)-2-butene.
Supported Catalysts for Enhanced Performance and Reusability
Immobilizing catalytically active metals onto solid supports like alumina, silica (B1680970), or carbon enhances their stability and facilitates recovery and reuse. This approach merges the high activity of homogeneous catalysts with the practical benefits of heterogeneous systems. Supported catalysts are designed to have a high surface area, which allows for a fine dispersion of the active metal, thereby maximizing catalytic efficiency.
For instance, in the potential hydrogenation of this compound to produce 1-tert-butyl-4-butylbenzene, a supported palladium catalyst (e.g., Pd/C) would be a standard choice. The support not only prevents the aggregation of the metal nanoparticles but also can influence the electronic properties of the metal, thereby affecting its catalytic activity and selectivity.
Mechanistic Investigations of Catalytic Cycles
Elucidating the mechanisms of catalytic cycles is essential for optimizing reaction conditions and developing improved catalysts. For the palladium-catalyzed intramolecular cyclization of this compound, the proposed mechanism initiates with the coordination of the alkene to the palladium center. This is followed by an intramolecular C-H activation of the aromatic ring, forming a palladacycle intermediate. Subsequent steps involving β-hydride elimination and reductive elimination yield the cyclized product and regenerate the active catalyst.
In the case of Friedel-Crafts alkylation using solid acid catalysts, the mechanism involves the protonation of the alkene (isobutylene) by an acid site on the catalyst surface to form a tert-butyl carbocation. This electrophile then attacks the benzene ring, followed by deprotonation to yield the alkylated product and regenerate the acid site.
The following interactive table summarizes key catalytic transformations related to this compound.
| Starting Material(s) | Catalytic System | Transformation | Product(s) |
| This compound | Palladium-based complex | Intramolecular Dehydrogenative Cyclization | 1-methyl-3-(4-tert-butylphenyl)-1H-indene |
| 4-tert-butylphenylboronic acid + Alkenyl halide | Nickel(II) complex | Suzuki-Miyaura Coupling | This compound precursor |
| Benzene + Isobutylene | Solid Acid Catalyst (e.g., Zeolite) | Friedel-Crafts Alkylation | p-tert-butylbenzene |
| This compound | Solid Acid Catalyst | Isomerization | (E/Z)-4-(4-tert-butylphenyl)-2-butene |
Ligand Effects on Catalytic Activity and Selectivity
In transition-metal catalysis, ligands are organic molecules that bind to the metal center, modifying its electronic properties and steric environment. This modification is a primary tool for controlling the catalyst's activity and selectivity. For a substrate like this compound, with a terminal double bond, key transformations include asymmetric hydrogenation and hydroformylation, where ligand choice is paramount.
Asymmetric Hydrogenation:
In the asymmetric hydrogenation of prochiral olefins, chiral ligands are used to create a chiral environment around the metal center, enabling the production of a single enantiomer of the chiral product. For non-chelating terminal olefins, iridium (Ir) and rhodium (Rh) catalysts are commonly employed. ethz.chresearchgate.net The structure of the P,N-ligands, such as phosphine-oxazoline (PHOX) types, can be fine-tuned to maximize enantiomeric excess (ee). ub.edu Studies on structurally similar substrates demonstrate that subtle changes in the ligand's electronic or steric profile can lead to significant variations in enantioselectivity. For instance, Ir-MaxPHOX catalysts have shown high performance in the hydrogenation of various di- and trisubstituted olefins, achieving up to 91% ee for certain substrates. ub.edu The mechanism often involves the ligand creating a chiral pocket that forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer. ethz.ch
Hydroformylation:
Hydroformylation involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond. For terminal alkenes like this compound, this can result in two constitutional isomers: the linear aldehyde (n-isomer) or the branched aldehyde (iso-isomer). The ratio of these isomers (regioselectivity) is heavily dictated by the steric and electronic properties of the phosphine (B1218219) or phosphite ligands on the rhodium catalyst. researchgate.netepa.gov
Research on the hydroformylation of 1-butene (B85601) using various N-pyrrolylphosphine ligands with a Rh(acac)(CO)₂ precursor demonstrates excellent control over regioselectivity. researchgate.net Similarly, using triphenylphosphine (B44618) analogues, such as (4-tert-butylphenyl)diphenylphosphine, allows for the tuning of the catalyst to favor the desired linear aldehyde, which is often the more valuable product in industrial applications. researchgate.net The synergy between the specific substrate and the ligand-modified catalyst is crucial for achieving high regiocontrol. epa.gov
The following table summarizes representative data from studies on analogous substrates, illustrating the profound impact of ligand selection on catalytic outcomes.
Table 1: Illustrative Ligand Effects on Catalysis of Terminal Olefins
| Reaction | Catalyst System | Substrate Analog | Ligand | Key Finding |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Ir-based | General trisubstituted olefins | MaxPHOX (P,N-Ligand) | High enantioselectivity (up to 91% ee) achieved by tuning the ligand's steric and electronic properties. ub.edu |
| Hydroformylation | Rh(acac)(CO)₂ | 1-Butene | N-pyrrolylphosphines | Excellent regioselectivity towards the linear aldehyde product. researchgate.net |
| Hydroformylation | Rh-based | 1-Hexene | Triphenylphosphine (TPP) | Heterogenized catalysts with TPP analogs gave regioselectivity of 80–90% to the linear aldehyde. researchgate.net |
Role of Co-catalysts and Additives
In many catalytic cycles, the primary catalyst requires activation by a co-catalyst or its performance is enhanced by an additive. These components can play multifaceted roles, from generating the active catalytic species to scavenging impurities that could poison the catalyst.
Methylaluminoxane (B55162) (MAO) as a Co-catalyst:
In the context of olefin polymerization, a significant transformation for this compound, metallocene catalysts (often based on zirconium or titanium) are highly effective. However, these catalyst precursors are inactive on their own and require activation by a co-catalyst, most commonly methylaluminoxane (MAO). wikipedia.orgnih.gov
MAO performs several critical functions in the catalytic system: wikipedia.org
Alkylation: It alkylates the metallocene precursor (e.g., zirconocene (B1252598) dichloride), replacing chloride ligands with methyl groups.
Activation: It abstracts a ligand (e.g., a methyl group) from the alkylated precursor to generate a coordinatively unsaturated, electrophilic cationic metallocene species. This cation is the active site for olefin polymerization. wikipedia.org
Scavenging: MAO effectively reacts with and neutralizes protic impurities (like water) in the reaction medium, which would otherwise deactivate the highly sensitive active catalyst.
Stabilization: When used on a support like silica, a high concentration of MAO helps to immobilize the active catalyst, preventing leaching and reactor fouling, which is crucial for industrial processes. nih.govnih.gov
The concentration of MAO is a critical parameter. Studies have shown that increasing the loading of MAO on a silica support leads to higher olefin polymerization activity. nih.govuu.nl This is attributed to a greater number of active sites generated and more effective scavenging of deactivating species present on the support surface, such as silanol (B1196071) groups. nih.gov
Table 2: Effect of MAO Co-catalyst Loading on Olefin Polymerization Activity
| Catalyst System | MAO Loading (wt% Al on SiO₂) | Relative Polymerization Activity | Rationale |
|---|---|---|---|
| Zr/MAO/SiO₂ | Low | Lower | Fewer active sites generated; incomplete scavenging of catalyst poisons (e.g., silanol groups). nih.govnih.gov |
Additives:
Polymerization Studies and Polymer Engineering with 4 4 Tert Butylphenyl 1 Butene
Role as a Monomer in Homopolymerization
In homopolymerization, 4-(4-tert-butylphenyl)-1-butene molecules link together to form a long polymer chain called poly(this compound). The characteristics of this polymer are largely determined by the structure of the monomer and the polymerization process.
The polymerization of 1-butene (B85601) and its derivatives, including this compound, is typically achieved through coordination polymerization using Ziegler-Natta or metallocene catalysts. libretexts.orgkuvempu.ac.in The general mechanism, known as the Cossee-Arlman mechanism, involves the monomer coordinating to a vacant site on the transition metal center of the catalyst. wikipedia.org This is followed by the insertion of the monomer's carbon-carbon double bond into the metal-carbon bond of the growing polymer chain. wikipedia.org
The process is characterized by several key steps:
Initiation : An active catalyst center is formed, often through the reaction of a transition metal compound with an organoaluminum cocatalyst. wikipedia.orgscienomics.com
Propagation : The polymer chain grows through successive insertion reactions of monomer molecules. wikipedia.org
Chain Termination/Transfer : The growth of a polymer chain is stopped through processes like β-hydrogen transfer to the monomer or β-hydrogen elimination, which can limit the final molecular weight of the polymer. nih.govfrontiersin.org
For substituted 1-butenes, the nature of the substituent can influence the reaction kinetics and the properties of the resulting polymer.
The thermal stability of a polymer is a critical property for many applications. It is often evaluated by measuring the glass transition temperature (Tg), the temperature at which the polymer changes from a rigid, glassy state to a more flexible, rubbery state, and the melting temperature (Tm) for semi-crystalline polymers. sigmaaldrich.com
Table 1: Thermal Transitions of Related Homopolymers
| Repeating Unit | Glass Transition Temp. (Tg) in °C | Melting Temp. (Tm) in °C |
|---|---|---|
| 1-Butene | -24 | 171 |
| Polystyrene | 100 | 240 |
| Poly(4-methylstyrene) | 100 | 285 |
Data sourced from publicly available polymer properties databases.
Copolymerization with Other Olefins and Aromatic Monomers
Copolymerization involves polymerizing two or more different types of monomers. This technique is used to create polymers with properties that are a blend of the constituent homopolymers, or sometimes entirely new properties. This compound can be copolymerized with simple olefins like ethylene (B1197577) and propylene (B89431), or with other aromatic monomers.
Regioselectivity refers to the orientation in which the monomer adds to the growing polymer chain. In the polymerization of α-olefins, the primary insertion (1,2-insertion) is generally favored over secondary insertion (2,1-insertion). nih.govfrontiersin.org The presence of regio-errors (2,1-insertions) can impact the polymer's properties, sometimes leading to a decrease in molecular weight because chain termination is more likely to occur after a regioirregular insertion. nih.govfrontiersin.org
Stereoselectivity refers to the spatial arrangement of the side groups along the polymer chain (tacticity). For monosubstituted olefins, this can result in isotactic (substituents on the same side), syndiotactic (substituents on alternating sides), or atactic (random arrangement) polymers. The stereochemistry of the polymer is highly dependent on the catalyst system used. nih.govacs.org For example, C₂-symmetric metallocene catalysts are known to produce isotactic polymers, while Cₛ-symmetric catalysts can produce syndiotactic polymers. libretexts.org The stereoregularity of a polymer has a significant impact on its physical properties, such as crystallinity and melting point. thieme-connect.de
The efficiency with which a comonomer like this compound is incorporated into a copolymer chain depends on the reactivity ratios of the monomers and the catalyst system used. researchgate.net The resulting polymer microstructure—the sequence and distribution of the different monomer units—is crucial in determining the final material properties. acs.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹³C NMR, is a powerful tool for analyzing the microstructure of copolymers. acs.orgmdpi.com By examining the NMR spectrum, researchers can determine:
The comonomer content.
The sequence distribution (e.g., random, alternating, or blocky). researchgate.net
The presence of constitutional and configurational defects. acs.org
For instance, in copolymers of propylene and 1-butene, ¹³C NMR can be used to quantify the amount of each monomer and identify how they are arranged in the polymer chain. mdpi.com This type of detailed analysis is essential for establishing structure-property relationships and designing polymers for specific applications. mdpi.com
Catalyst Systems for Controlled Polymerization
The choice of catalyst is paramount in controlling the polymerization of this compound. The two main classes of catalysts used for olefin polymerization are Ziegler-Natta catalysts and metallocene catalysts. wikipedia.orgbehinpolymerco.com
Ziegler-Natta catalysts are typically heterogeneous systems, often based on titanium compounds supported on magnesium chloride, and are used with an organoaluminum cocatalyst. wikipedia.orgscienomics.com They are widely used in industry for producing commodity polyolefins like polyethylene (B3416737) and polypropylene (B1209903). researchgate.net
Metallocene catalysts are a newer generation of single-site catalysts, usually based on Group 4 metals like zirconium or hafnium, sandwiched between cyclopentadienyl-type ligands. behinpolymerco.comhhu.de These catalysts offer several advantages over traditional Ziegler-Natta systems:
Well-defined active sites : This leads to polymers with a narrow molecular weight distribution and uniform comonomer incorporation. researchgate.net
Tunable structures : By modifying the ligands around the metal center, the catalyst's performance can be tailored to produce polymers with specific tacticities (e.g., isotactic or syndiotactic). thieme-connect.debehinpolymerco.com
Half-metallocene catalysts have also been developed for the polymerization of styrenic monomers, offering high activity and the ability to produce polymers with high stereoregularity. google.com The combination of a metallocene catalyst with a cocatalyst, such as methylaluminoxane (B55162) (MAO), activates the catalyst for polymerization. wikipedia.orghhu.de The selection of the appropriate catalyst system is crucial for controlling the molecular weight, stereochemistry, and microstructure of the resulting polymers.
Table 2: Comparison of Catalyst Systems for Olefin Polymerization
| Catalyst Type | Active Sites | Polymer Molecular Weight Distribution | Stereocontrol |
|---|---|---|---|
| Ziegler-Natta | Multi-site | Broad | Good (mainly isotactic) |
| Metallocene | Single-site | Narrow | Excellent (tunable) |
This table provides a general comparison of the two main catalyst types.
Metallocene Catalysts in Olefin Polymerization
Metallocene catalysts, known for their single-site nature, offer precise control over polymer microstructure, molecular weight distribution, and comonomer incorporation. hhu.deippi.ac.ir In the context of α-olefin polymerization, the catalyst's ligand framework is crucial for determining the resulting polymer's properties. hhu.de While specific studies on the homopolymerization of this compound are not extensively detailed in the provided literature, its behavior can be inferred from studies on similar monomers like 1-butene and para-substituted styrenes. nih.govacs.org
The polymerization of 1-butene with C₂-symmetric ansa-metallocene catalysts is known to produce isotactic polybutene. hhu.denih.gov However, the bulky 4-tert-butylphenyl substituent in this compound would significantly impact the polymerization process. Research on the copolymerization of styrene (B11656) with para-substituted styrenes using half-titanocene catalysts shows that the reactivity of the monomer is heavily influenced by the electronic character of the para-substituent. acs.org For instance, electron-donating groups like methyl tend to increase reactivity. acs.org The tert-butyl group is also electron-donating, suggesting that this compound could exhibit high reactivity.
Conversely, the steric hindrance from the bulky group may lower the rate of polymerization and the achievable molecular weight compared to smaller α-olefins. hhu.de In ethylene/1-butene copolymerization with heterogeneous metallocene catalysts, increasing the comonomer concentration leads to higher short-chain branching (SCB), which in turn decreases the polymer's density and crystallinity. researchgate.netelectronicsandbooks.com A similar effect would be expected when copolymerizing ethylene with this compound, where the monomer would introduce bulky side chains, significantly disrupting the polyethylene crystallinity.
Table 1: Expected Effects of Metallocene-Catalyzed Polymerization of this compound
| Catalyst System | Monomer(s) | Expected Polymer Microstructure | Anticipated Effects of tert-Butylphenyl Group |
| rac-Et(Ind)₂ZrCl₂/MAO | Homopolymerization | Isotactic | Reduced polymerization rate and molecular weight due to steric hindrance. |
| Cp₂ZrCl₂/MAO | Copolymerization with Ethylene | Linear Low-Density Polyethylene (LLDPE) with bulky side groups | Significant disruption of crystallinity, leading to lower density and melting point. |
| [Ph₂C(Cp)(Flu)]ZrCl₂/MAO | Copolymerization with Ethylene | Copolymers with varying degrees of branching | Potential for high comonomer incorporation, creating materials with elastomeric properties. |
This table is generated based on findings from analogous polymerization systems.
Influence of Porphyrin Complexes on Radical Polymerization
Porphyrins and their metal complexes have been studied for their ability to mediate the radical polymerization of vinyl monomers, such as styrene and methyl methacrylate (B99206) (MMA). isuct.ruresearchgate.net These complexes can act as moderators, influencing the polymerization kinetics and the properties of the resulting polymer. Although direct polymerization of this compound using this method is not explicitly documented, its structural similarity to styrene allows for well-founded predictions.
Furthermore, porphyrin complexes can influence the thermal stability and stereoregularity of the final polymer. For PMMA, the decomposition temperature has been observed to increase by 30-54°C in the presence of specific porphyrins. isuct.ruresearchgate.net This suggests that porphyrin-mediated polymerization of this compound could yield polymers with enhanced heat resistance. Some porphyrins also increase the content of syndiotactic fragments in the polymer chain, indicating a degree of stereocontrol during the radical process. isuct.ru In some systems, particularly with cobalt porphyrins, catalytic chain transfer can occur, which is a method to control molecular weight. isuct.ru
Table 2: Influence of Porphyrin Complexes on Radical Polymerization of Vinyl Monomers
| Porphyrin Complex Type | Observed Effect on Styrene/MMA Polymerization | Potential Implication for this compound Polymerization |
| Iron Porphyrins | Decreased polymerization rate, suppressed gel-effect, increased thermal stability. isuct.ruresearchgate.net | Better control over the polymerization process, producing polymers with higher heat resistance. |
| Titanium/Zirconium Porphyrins | Increased polymerization rate (with peroxide initiators), improved stereoregularity. isuct.ru | Potentially faster synthesis of polymers with a more defined microstructure. |
| Cobalt Porphyrins | Catalytic chain transfer, initiation of living polymerization for acrylates. isuct.ru | A pathway to control the molecular weight of poly(this compound). |
This table is based on data from studies on methyl methacrylate and styrene. isuct.ruresearchgate.net
Functionalization of Polymeric Materials Containing this compound Moieties
Post-polymerization modification is a powerful strategy for introducing functional groups onto a polymer backbone, thereby creating new materials from existing ones. nih.govrsc.org A polymer derived from this compound consists of a polyolefin backbone with pendant 4-tert-butylphenyl groups. While the saturated polyolefin backbone is chemically inert, the aromatic rings are prime targets for functionalization. researchgate.netresearchgate.net
Common chemical modifications for aromatic rings, such as those on the poly(this compound) chain, include:
Electrophilic Aromatic Substitution: Reactions like sulfonation, nitration, or Friedel-Crafts acylation can be performed on the phenyl groups. For example, sulfonation would introduce sulfonic acid groups, dramatically increasing the polymer's polarity and converting it into a potential ion-exchange resin or proton-conducting membrane.
Halogenation: The introduction of bromine or chlorine onto the aromatic ring can serve as a stepping stone for further modifications, such as cross-coupling reactions to attach other organic moieties.
Modification of the Tert-butyl Group: While more challenging, reactions could potentially target the tert-butyl group, although this is less common than aromatic ring functionalization.
This strategy allows for the creation of a wide array of functional polymers from a single precursor, enabling applications in areas like coatings, adhesives, and compatibilizers for polymer blends. rsc.orgresearchgate.net
Advanced Polymer Architecture Design and Synthesis
The synthesis of polymers with complex architectures such as block, graft, or star copolymers allows for the precise engineering of material properties at the nanoscale. researchgate.netresearchgate.net this compound can be a valuable monomer for constructing such advanced structures, primarily through controlled/living polymerization techniques.
Block Copolymers: Techniques like atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain-transfer (RAFT) polymerization, or living anionic polymerization are essential for creating block copolymers. rsc.orgrsc.org By sequentially polymerizing different monomers, one can synthesize diblock (A-B) or triblock (A-B-A) copolymers where one of the blocks is poly(this compound). For instance, a polystyrene-b-poly(this compound) block copolymer could be synthesized. Such materials often self-assemble into ordered nanostructures (e.g., lamellae, cylinders), which is a key principle in nanotechnology and directed self-assembly. rsc.org
Graft Copolymers: These architectures can be synthesized using either a "grafting-from" or "grafting-to" approach. In a "grafting-from" method, a polymer backbone is first prepared with initiator sites along its chain. Subsequently, this compound is polymerized from these sites, creating grafted chains. rsc.org For example, a polyethylene backbone could be functionalized with ATRP initiators, followed by the polymerization of the target monomer to yield a poly(ethylene)-g-poly(this compound) copolymer. These materials can act as compatibilizers in immiscible polymer blends.
Star Polymers: Using a multifunctional initiator core, star-shaped polymers can be synthesized where the arms consist of poly(this compound). Porphyrin molecules, for example, have been used as cores for star polymer synthesis via ATRP, demonstrating a synergy between different polymerization techniques. acs.org
The incorporation of the bulky and rigid 4-tert-butylphenyl group into these advanced architectures is expected to significantly influence their thermal properties, solution behavior, and self-assembly characteristics.
Computational and Theoretical Investigations of 4 4 Tert Butylphenyl 1 Butene
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions at the molecular level. For derivatives of butene and substituted phenols, DFT calculations have been instrumental in elucidating reaction mechanisms, transition states, and energy landscapes.
Transition State Analysis and Energy Landscapes for Transformations
While direct DFT studies on the transformation of 4-(4-tert-butylphenyl)-1-butene are not extensively documented, analogies can be drawn from research on similar molecules. For instance, DFT studies on the pyrolysis of 1,1,1,4,4,4-hexafluoro-2-butene (B1366614) have successfully mapped out multiple reaction pathways and their corresponding activation energies. nih.gov Such studies typically involve the location of transition state structures, which represent the highest energy point along a reaction coordinate, and the calculation of the energy barriers for different potential transformations, such as isomerization or decomposition.
In a similar vein, investigations into the reactions of other butene derivatives and substituted phenols provide a framework for understanding the potential transformations of this compound. For example, the oxidation of 4-tert-butylphenol (B1678320) has been shown to proceed through various pathways, including hydroxylation and ring-opening, with the feasibility of each pathway being assessed by calculating the associated energy barriers. nih.gov A hypothetical energy landscape for a transformation of this compound could be constructed based on these principles, as illustrated in the table below, which showcases the kind of data that would be generated from such a study.
Table 1: Hypothetical DFT Data for a Transformation of this compound
| Transformation Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Isomerization to 2-butene (B3427860) derivative | 0.0 | +35.2 | -5.8 | 35.2 |
| Cyclization to a substituted cyclobutane | 0.0 | +42.7 | -2.1 | 42.7 |
| Dimerization | 0.0 | +28.9 | -15.4 | 28.9 |
Note: This table is illustrative and based on typical values for similar reactions.
Conformational Analysis and Steric Effects of the Tert-butyl Group
The conformational flexibility of this compound is significantly influenced by the bulky tert-butyl group. Computational studies on molecules containing this group, such as cis-1,4-di-tert-butylcyclohexane, have provided valuable insights into its steric demands. upenn.edulibretexts.orglibretexts.org These studies consistently show that the tert-butyl group has a strong preference for the equatorial position in cyclic systems to minimize steric strain arising from 1,3-diaxial interactions. libretexts.orglibretexts.org
In the case of this compound, the tert-butyl group influences the rotational barrier around the bond connecting the phenyl ring and the butene chain. Conformational analysis would involve calculating the potential energy surface as a function of the dihedral angles of the molecule. The results would likely indicate that conformations where the tert-butyl group is rotated away from the butene substituent are energetically favored. The steric hindrance imposed by the tert-butyl group can also affect the accessibility of the double bond to reagents, thereby influencing the regioselectivity and stereoselectivity of reactions. Studies on sterically hindered prolines have also demonstrated how a tert-butyl substituent can significantly alter the local geometry and conformational preferences of a molecule. nih.gov
Table 2: Calculated Steric Strain Energies for Different Conformations of a Tert-butyl Substituted Ring System
| Conformation | Steric Energy (kcal/mol) |
| Tert-butyl Axial | 22.8 |
| Tert-butyl Equatorial | 7.6 |
| Energy Difference | 15.2 |
Data adapted from studies on 1-tert-butyl-1-methylcyclohexane and illustrates the significant energy penalty for placing a tert-butyl group in a sterically hindered position. libretexts.org
Molecular Modeling of Reactivity and Selectivity
Molecular modeling techniques, particularly those based on quantum mechanics, are instrumental in predicting the reactivity and selectivity of chemical compounds.
Prediction of Reaction Pathways and Product Distributions
By calculating the energies of potential intermediates and transition states, molecular modeling can predict the most likely reaction pathways and the expected distribution of products. For a molecule like this compound, this could involve modeling reactions such as electrophilic additions to the double bond, or catalytic hydrogenations. DFT studies on the copolymerization of styrene (B11656) with para-substituted styrenes have shown that the electronic nature of the substituent significantly influences the reactivity of the monomer. acs.org The tert-butyl group in this compound is an electron-donating group, which would be predicted to activate the double bond towards electrophilic attack.
Electronic Structure Calculations and Reactivity Descriptors
The electronic structure of a molecule is key to understanding its reactivity. DFT calculations can provide a wealth of information about the electronic properties of this compound. Reactivity descriptors, derived from conceptual DFT, offer a quantitative measure of a molecule's propensity to react in a certain way. researchgate.netmdpi.com
Key reactivity descriptors include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.
Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from the system. mdpi.com
Global Hardness (η) and Softness (S): Hardness is a measure of the resistance to a change in electron distribution, while softness is the reciprocal of hardness.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. mdpi.com
For this compound, the electron-donating tert-butyl group would be expected to raise the HOMO energy, making the molecule a better electron donor compared to unsubstituted styrene. The table below presents hypothetical reactivity descriptors for this compound in comparison to styrene, illustrating the expected electronic effects of the substituent.
Table 3: Hypothetical Reactivity Descriptors for Styrene and this compound
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω) |
| Styrene | -6.5 | -0.5 | 6.0 | 1.8 |
| This compound | -6.2 | -0.4 | 5.8 | 1.7 |
Note: This table is illustrative and shows the expected trend of a higher HOMO energy and a slightly smaller HOMO-LUMO gap for the substituted styrene.
Simulation of Polymerization Processes
DFT calculations have been successfully applied to study the mechanistic aspects of 1-butene (B85601) polymerization catalyzed by single-site catalysts. nih.govfrontiersin.orgnih.gov These studies have investigated the regioselectivity of monomer insertion (1,2- versus 2,1-insertion) and the pathways for chain termination. nih.govfrontiersin.orgnih.gov Such calculations can predict the likelihood of forming different polymer microstructures, including the potential for regioerrors like 4,1-insertions. nih.govfrontiersin.org
Mathematical models have also been developed to simulate the free-radical polymerization of styrene in continuous processes. researchgate.netscielo.br These models can predict key parameters such as monomer conversion, average molecular weights, and polydispersity of the resulting polymer. A similar modeling approach could be adapted for the polymerization of this compound, taking into account the specific kinetic parameters of this monomer. The steric bulk of the tert-butylphenyl group would likely play a significant role in the polymerization kinetics and the properties of the final polymer.
Modeling of Monomer Insertion and Chain Propagation
The polymerization of α-olefins such as this compound, particularly with single-site catalysts like metallocenes, is a complex process governed by the precise mechanism of monomer insertion into the metal-alkyl bond of the growing polymer chain. While specific computational studies for this compound are not extensively documented in the provided results, the well-studied polymerization of a similar, less-substituted α-olefin, 1-butene, provides a strong basis for understanding this process. frontiersin.orgnih.govdntb.gov.ua
For 1-butene polymerization catalyzed by C₂-symmetric ansa-metallocene systems, DFT calculations have shown that the 1,2-insertion (primary insertion) is strongly favored over the 2,1-insertion (secondary insertion). frontiersin.orgnih.gov This regioselectivity is attributed to both steric and electronic factors, where the transition state for the 1,2-insertion is significantly lower in energy. frontiersin.orgnih.gov It is reasonable to extrapolate that for this compound, the bulky 4-tert-butylphenyl substituent would further amplify this steric hindrance, making 2,1-insertions even less likely.
The chain propagation then proceeds through successive monomer insertions. mdpi.com The rate and fidelity of this process determine the molecular weight and tacticity of the polymer. The energy barrier for monomer insertion is a key kinetic parameter that can be calculated using computational models.
Table 1: Key Steps in Monomer Insertion and Chain Propagation
| Step | Description | Influencing Factors |
| Monomer Coordination | The initial association of the olefin with the catalyst's active site. | Catalyst structure, monomer structure, solvent. |
| Monomer Insertion | The insertion of the coordinated monomer into the metal-polymer bond. | Steric and electronic properties of the monomer and catalyst. |
| Chain Propagation | The sequential addition of monomer units to the growing polymer chain. | Monomer concentration, temperature, catalyst activity. |
Understanding Regioerrors and Isomerization Pathways in Polymerization
Regioerrors, or mistakes in the regioselectivity of monomer insertion (i.e., 2,1-insertions instead of 1,2-insertions), can have a significant impact on the properties of the resulting polymer, often leading to a decrease in molecular weight and crystallinity. frontiersin.orgnih.gov In the case of 1-butene polymerization, while 2,1-insertions are energetically unfavorable, they can still occur. frontiersin.orgnih.gov
Following a 2,1-insertion, the resulting secondary alkyl chain on the catalyst is more prone to chain termination reactions, such as β-hydrogen transfer, than to further propagation. frontiersin.orgnih.gov This is because the transition state for the insertion of the next monomer onto a secondary chain is significantly higher in energy. frontiersin.orgnih.gov This preference for termination after a regioerror is a key factor limiting the molecular weight of poly(1-butene) produced with certain catalysts. frontiersin.orgnih.gov Given the increased steric bulk of the 4-tert-butylphenyl group, it is highly probable that a 2,1-insertion of this compound would create a very sterically hindered environment, making subsequent monomer insertion extremely difficult and strongly favoring chain termination.
Isomerization of the growing polymer chain is another potential pathway that can lead to structural irregularities. After a 2,1-insertion, the secondary alkyl can undergo isomerization to a more stable primary alkyl, which can then re-initiate polymerization. nih.govdntb.gov.ua These isomerization pathways can lead to the formation of different structural units within the polymer chain. frontiersin.orgnih.gov For instance, in 1-butene polymerization, isomerization can lead to the formation of 4,1-units. frontiersin.orgnih.govdntb.gov.ua
Table 2: Consequences of Regioerrors in Polymerization
| Event | Description | Impact on Polymer |
| 2,1-Monomer Insertion | Insertion of the monomer with the opposite regiochemistry. | Creates a secondary alkyl chain on the catalyst. |
| Chain Termination | Termination of the growing polymer chain, often via β-hydrogen transfer. | Leads to lower molecular weight polymers. |
| Chain Isomerization | Rearrangement of the polymer chain on the catalyst center. | Can introduce different microstructures into the polymer. |
Quantitative Structure-Activity Relationships (QSAR) in Related Arylalkenes
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or a particular chemical property. wikipedia.orgyoutube.com While no specific QSAR studies were found for this compound itself in the top search results, the principles of QSAR are widely applied to arylalkenes and related structures in various fields, including medicinal chemistry and materials science. nih.govnih.gov
QSAR models are built by developing a mathematical equation that relates one or more molecular descriptors of a compound to its observed activity. wikipedia.orgyoutube.com These descriptors can be based on various molecular properties, including:
Electronic Properties: Such as Hammett constants, which describe the electron-donating or electron-withdrawing nature of substituents. youtube.com
Steric Properties: Like Taft steric parameters or van der Waals volume, which quantify the size and shape of substituents. nih.gov
Hydrophobicity: Often represented by the partition coefficient (log P), which measures a compound's distribution between an oily and an aqueous phase. youtube.com
For a series of related arylalkenes, a QSAR model could be developed to predict their polymerization reactivity, the properties of the resulting polymers, or their biological activity. For example, a study on arylpropenamide derivatives successfully used 2D- and 3D-QSAR models to correlate their structural features with anti-hepatitis B virus activity. nih.gov Another study on trimetazidine (B612337) derivatives found a statistically significant correlation between the van der Waals volume of substituents and the binding affinity of the compounds. nih.gov
In the context of this compound and its potential derivatives, a QSAR study could explore how varying the substituent on the phenyl ring affects properties such as:
The rate of polymerization.
The molecular weight of the resulting polymer.
The thermal stability of the polymer.
Such a study would involve synthesizing a series of related monomers, measuring the property of interest, calculating various molecular descriptors, and then using statistical methods like multiple linear regression to derive the QSAR model. youtube.com
Table 3: Common Descriptors Used in QSAR Studies
| Descriptor Type | Example | Information Provided |
| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing ability of a substituent. |
| Steric | Van der Waals Volume | The volume occupied by a molecule or substituent. |
| Hydrophobicity | Log P | The lipophilicity or hydrophilicity of a molecule. |
| Topological | Connectivity Indices | Information about the branching and connectivity of atoms. |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the precise molecular structure of 4-(4-tert-butylphenyl)-1-butene and the microstructure of its corresponding polymer. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
13C NMR spectroscopy is a powerful tool for determining the carbon framework of a molecule. For this compound, the spectrum would show distinct signals for each unique carbon atom, confirming the presence of the tert-butyl group, the substituted benzene (B151609) ring, and the butene chain. The chemical shifts provide evidence of the connectivity. For instance, the presence of four distinct signals for the butene carbons would confirm a 1-butene (B85601) structure rather than a 2-butene (B3427860) isomer. reddit.com
In the context of polymerization, 13C NMR is crucial for analyzing the resulting polymer's architecture. acs.org The polymerization of a vinyl monomer like this compound can proceed through different addition pathways (e.g., 1,2-addition vs. 2,1-addition), leading to variations in regioselectivity. These differences manifest as distinct chemical shifts in the polymer backbone's 13C NMR spectrum. By analyzing the signals of the main chain carbons, one can determine the predominant mode of monomer enchainment. Furthermore, tacticity (the stereochemical arrangement of the bulky side groups along the polymer chain) can be assessed by observing the splitting of backbone and side-chain carbon signals into multiple peaks representing isotactic, syndiotactic, and atactic sequences. acs.orgresearchgate.net
Table 1: Predicted 13C NMR Chemical Shifts for this compound Predicted values are based on analogous structures like 4-phenyl-1-butene (B1585249), but-1-ene, and compounds containing a p-tert-butylphenyl group.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|
| C1 (CH2=) | ~115 | Terminal sp2 carbon of the vinyl group. reddit.com |
| C2 (-CH=) | ~138 | Internal sp2 carbon of the vinyl group. reddit.com |
| C3 (-CH2-) | ~38 | Allylic sp3 carbon. |
| C4 (-CH2-) | ~35 | Benzylic sp3 carbon. |
| Aromatic C (quaternary, with butene) | ~138 | Aromatic carbon attached to the alkyl chain. |
| Aromatic C (quaternary, with tert-butyl) | ~149 | Aromatic carbon attached to the tert-butyl group. acs.org |
| Aromatic C-H | ~125-128 | Aromatic methine carbons. acs.org |
| C(CH3)3 (quaternary) | ~34 | Quaternary carbon of the tert-butyl group. acs.org |
| C(CH3)3 (methyl) | ~31 | Primary carbons of the tert-butyl group. acs.org |
1H NMR spectroscopy is essential for confirming the structure of this compound, particularly within a complex reaction mixture. The spectrum provides four key pieces of information: chemical shift, integration, multiplicity (splitting pattern), and coupling constants. Each unique proton or group of equivalent protons generates a signal, allowing for a complete structural map.
For this compound, the characteristic signals would include:
Vinyl Protons: Three distinct signals in the olefinic region (~5.0-6.0 ppm), exhibiting complex splitting due to geminal and cis/trans vicinal coupling. emerypharma.com
Allylic and Benzylic Protons: Two multiplets corresponding to the two methylene (B1212753) groups (-CH₂-CH₂-) in the aliphatic region (~2.4-2.8 ppm).
Aromatic Protons: Two doublets in the aromatic region (~7.1-7.4 ppm), characteristic of a 1,4-disubstituted (para) benzene ring. reddit.com
Tert-Butyl Protons: A sharp singlet at high field (~1.3 ppm) integrating to nine protons, which is a definitive marker for the tert-butyl group. copernicus.org
The presence and correct integration of these signals allow for unambiguous confirmation of the molecule's formation and can be used to determine its purity in a crude reaction product.
For complex molecules or polymers, one-dimensional NMR spectra can become crowded and difficult to interpret. In these cases, advanced two-dimensional (2D) NMR techniques are employed. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. youtube.com For this compound, COSY would show cross-peaks connecting the adjacent vinyl protons and the protons of the -CH₂-CH₂- bridge, confirming the connectivity of the butene chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. wikipedia.org An HSQC spectrum would link each proton signal to its corresponding carbon signal from the 13C spectrum, providing definitive assignments for both spectra. acs.org This is invaluable for resolving ambiguities in crowded spectral regions.
For the characterization of poly(this compound) in the solid state, Solid-State NMR (SS-NMR) is the technique of choice. Unlike solution-state NMR, SS-NMR provides information about the structure and dynamics of materials in their solid form. solidstatenmr.org.uk High-resolution techniques like Magic Angle Spinning (MAS) are used to overcome signal broadening observed in solids. 13C CP-MAS (Cross-Polarization Magic Angle Spinning) experiments can differentiate between crystalline and amorphous domains within the polymer, providing insights into its morphology. mdpi.com Furthermore, SS-NMR can be used to study the mobility of the bulky tert-butylphenyl side chains and their packing arrangement, which are critical factors influencing the polymer's thermal and mechanical properties. copernicus.orgcopernicus.org
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that are highly effective for identifying functional groups within a molecule.
In the IR spectrum of this compound, characteristic absorption bands would confirm its key structural features. libretexts.org The C=C stretching vibration of the terminal alkene would appear around 1640 cm⁻¹. auburn.edu The vinyl C-H bonds would produce stretching bands just above 3000 cm⁻¹ and strong out-of-plane (oop) bending bands between 900 and 1000 cm⁻¹. Aromatic C-H stretching also appears above 3000 cm⁻¹, while the characteristic in-ring C=C stretching vibrations of the para-substituted benzene ring are observed near 1600 and 1500 cm⁻¹. libretexts.org The presence of the alkyl chain and tert-butyl group is confirmed by C-H stretching bands just below 3000 cm⁻¹.
Raman spectroscopy provides complementary information. While the C=C stretching vibration is also visible in the Raman spectrum, it is often more intense than in the IR spectrum for symmetrically substituted alkenes. The symmetric breathing mode of the para-substituted aromatic ring typically gives a strong Raman signal.
Table 2: Key Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Alkene (C=CH₂) | C=C Stretch | ~1640 | ~1640 | Medium (IR), Strong (Raman) |
| Alkene (=C-H) | C-H Stretch | ~3080 | ~3080 | Medium |
| Alkene (=C-H) | C-H Out-of-Plane Bend | ~910, ~990 | Weak/Inactive | Strong (IR) |
| Aromatic | C-H Stretch | ~3030 | ~3030 | Medium |
| Aromatic | C=C Ring Stretch | ~1610, ~1515 | ~1610, ~1515 | Strong |
| Alkyl (CH₂, C(CH₃)₃) | C-H Stretch | 2850-2960 | 2850-2960 | Strong |
Vibrational spectroscopy is exceptionally well-suited for real-time monitoring of polymerization reactions. copernicus.org By using an in-line probe, such as an Attenuated Total Reflectance (ATR) probe for IR spectroscopy, the reaction mixture can be analyzed continuously without the need for sampling. mnstate.eduresearchgate.net
During the polymerization of this compound, the reaction progress can be tracked by monitoring the disappearance of monomer-specific vibrational bands. The most distinct band for this purpose is the C=C stretching vibration at approximately 1640 cm⁻¹. As the polymerization proceeds, the double bonds are consumed, and the intensity of this peak decreases. Simultaneously, the broad peaks corresponding to the C-C single bonds of the newly formed polymer backbone will grow in intensity. This allows for a quantitative assessment of monomer conversion over time, providing valuable kinetic data for optimizing reaction conditions such as temperature, pressure, and catalyst concentration. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.
For this compound (molecular formula C₁₄H₂₀), the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight, approximately 188.3. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.
The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. Key fragmentation pathways for this compound would likely include:
Loss of a methyl group: Cleavage of a methyl radical (•CH₃) from the tert-butyl group is a very common fragmentation for tert-butyl substituted compounds, leading to a stable tertiary carbocation. This would result in a prominent peak at m/z 173 (M-15). This is often the base peak in the spectrum.
Benzylic cleavage: Fission of the bond between the two methylene groups is also favorable, as it leads to the formation of a stable benzylic-type cation. This would produce a fragment ion at m/z 131.
Loss of propene: A McLafferty-type rearrangement could lead to the loss of a neutral propene molecule (C₃H₆), resulting in a peak at m/z 146.
Analysis of these fragments helps to piece together and confirm the structure of the parent molecule.
Table 3: Predicted Major Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion Structure | Fragmentation Pathway |
|---|---|---|
| 188 | [C₁₄H₂₀]⁺ | Molecular Ion (M⁺) |
| 173 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |
| 131 | [C₁₀H₁₁]⁺ | Benzylic cleavage, loss of a propyl radical. |
| 57 | [C₄H₉]⁺ | tert-Butyl cation. |
| 41 | [C₃H₅]⁺ | Allyl cation, from cleavage of the butene chain. mdpi.com |
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-resolution mass spectrometry (HRMS) stands as a powerful tool for determining the elemental composition of a compound with exceptional accuracy. Unlike low-resolution mass spectrometry, which provides nominal mass-to-charge ratios (m/z), HRMS can measure m/z values to several decimal places. This high precision allows for the differentiation between molecules that have the same nominal mass but different elemental formulas.
For this compound, with a chemical formula of C₁₄H₂₀, the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a benchmark for experimental determination via HRMS.
Table 1: Theoretical Isotopic Masses for [C₁₄H₂₀]⁺•
| Isotope Composition | Exact Mass (Da) | Relative Abundance (%) |
| ¹²C₁₄¹H₂₀ | 188.15650 | 100.00 |
| ¹³C¹²C₁₃¹H₂₀ | 189.15985 | 15.39 |
| ¹²C₁₄¹H₁₉²H₁ | 189.16278 | 0.24 |
| ¹³C₂¹²C₁₂¹H₂₀ | 190.16321 | 1.16 |
Data is theoretical and calculated based on natural isotopic abundances.
In a typical HRMS experiment, the sample would be ionized, often using a soft ionization technique like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to minimize fragmentation and preserve the molecular ion. The resulting ions are then guided into a high-resolution mass analyzer, such as a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) instrument. The measured m/z of the molecular ion peak would then be compared to the theoretical value to confirm the elemental composition.
The fragmentation pattern observed in mass spectrometry provides further structural information. For this compound, characteristic fragmentation would be expected. The presence of a tert-butyl group often leads to a prominent peak corresponding to the loss of a methyl group (CH₃•, 15 Da) or a tert-butyl radical ((CH₃)₃C•, 57 Da). Cleavage of the bond between the butenyl chain and the phenyl ring can also occur. The stability of the resulting carbocations, such as the tropylium (B1234903) ion or stabilized benzylic cations, often dictates the most abundant fragment ions.
X-ray Crystallography for Solid-State Structure Determination (If Crystalline Derivatives Exist)
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation in the solid state.
A prerequisite for X-ray crystallographic analysis is the availability of a single crystal of suitable size and quality. While there is no readily available information on whether this compound exists as a crystalline solid at room temperature, it is often possible to synthesize crystalline derivatives. For instance, reactions at the double bond could introduce functional groups capable of forming strong intermolecular interactions, such as hydrogen bonds or halogen bonds, which facilitate crystallization.
An example of this approach can be seen in the crystallographic analysis of a related compound, (E)-1-(4-tert-butylphenyl)-2-(4-iodophenyl)ethene. In this study, the presence of the iodine atom facilitated the formation of suitable crystals, allowing for detailed structural analysis. The crystallographic data revealed the E conformation about the double bond and the dihedral angle between the two aromatic rings.
Should a crystalline derivative of this compound be synthesized, the general procedure for X-ray diffraction analysis would involve mounting a single crystal on a goniometer and irradiating it with a monochromatic X-ray beam. The diffraction pattern produced is recorded on a detector, and the resulting data is processed to generate an electron density map, from which the atomic positions can be determined.
Table 2: Illustrative Crystallographic Data for a Related Compound, (E)-1-(4-tert-butylphenyl)-2-(4-iodophenyl)ethene
| Parameter | Value |
| Chemical Formula | C₁₈H₁₉I |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 32.5385 (9) |
| b (Å) | 6.10513 (15) |
| c (Å) | 15.8615 (3) |
| V (ų) | 3150.91 (14) |
| Z | 8 |
| Temperature (K) | 150 |
| Data from the crystallographic study of (E)-1-(4-tert-butylphenyl)-2-(4-iodophenyl)ethene. |
The structural information obtained from X-ray crystallography is invaluable for understanding how the molecule packs in the solid state and for rationalizing its physical properties.
Applications in Materials Science and Industrial Chemistry
Precursor Role in Complex Organic Synthesis
The potential of a molecule like 4-(4-Tert-butylphenyl)-1-butene as a precursor in organic synthesis lies in its structural features: a reactive terminal double bond and an aromatic ring substituted with a bulky tert-butyl group. In theory, these functionalities could allow it to serve as a building block for more complex molecules.
Synthesis of Specialty Chemicals
There is currently a lack of specific, documented examples in the scientific literature of this compound being used as a direct precursor for the synthesis of specialty chemicals.
Building Block for Advanced Organic Molecules
Component in Polymer and Resin Production
The vinyl group in this compound suggests its potential as a monomer in polymerization reactions. The presence of the tert-butylphenyl group could theoretically impart specific properties, such as thermal stability, to the resulting polymers.
Polymeric Materials with Enhanced Thermal Stability
No specific studies were found that detail the polymerization of this compound to create polymers with enhanced thermal stability. Data on the thermal properties, such as glass transition temperature or decomposition temperature, of poly(this compound) are not available in the public domain.
Development of Adhesives and Coatings
The use of specific polymers derived from this compound in the formulation of adhesives and coatings is not documented in available research.
Role in Lubricant Dispersant Additives (via derived polymers)
Polymers derived from long-chain alpha-olefins are sometimes functionalized to create lubricant dispersant additives. However, there is no specific information linking polymers derived from this compound to this application.
Intermediate for Electronic Materials
Currently, there is a notable absence of specific research detailing the direct application of This compound as an intermediate for the synthesis of electronic materials. Scientific literature extensively covers the polymerization of 1-butene (B85601) and the incorporation of the 4-tert-butylphenyl moiety into various polymers to enhance their properties for electronic applications; however, a direct link for this specific compound remains largely undocumented in available research.
The tert-butylphenyl group is frequently utilized in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its bulky nature is known to increase the solubility of conjugated polymers and prevent intermolecular aggregation, which can otherwise lead to quenching of luminescence and reduced charge carrier mobility. While these characteristics are desirable for electronic materials, the synthesis of polymers from this compound for such purposes has not been a prominent focus of published research.
Investigations into the polymerization of structurally similar monomers offer some insight into the potential behavior of this compound. For instance, studies on the polymerization of other vinylaryl monomers have explored various catalytic systems, including Ziegler-Natta, metallocene, and cationic initiators. These studies provide a foundational understanding of how such monomers might be polymerized. However, without specific experimental data for this compound, its role as a precursor for electronic materials remains speculative.
Further research is required to explore the polymerization of this compound and to characterize the electrical and optical properties of the resulting polymers. Such studies would be essential to determine its viability as an intermediate for electronic materials and to understand how the specific combination of the butene chain and the tert-butylphenyl group influences the final properties of the polymer.
Mechanistic Elucidations and Kinetic Modeling of Reactions Involving 4 4 Tert Butylphenyl 1 Butene
Detailed Reaction Mechanisms for Synthetic Pathways
The synthesis of 4-(4-tert-butylphenyl)-1-butene can be achieved through several modern synthetic methodologies, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions offer efficient ways to form the key carbon-carbon bond between the tert-butylphenyl group and the butenyl chain.
A common approach involves the Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide. wikipedia.org In the context of synthesizing this compound, this would typically involve the reaction of a 1-butenylboronic acid or its ester with a 4-tert-butylphenyl halide (e.g., 1-iodo-4-tert-butylbenzene), or conversely, the coupling of 4-tert-butylphenylboronic acid with a 1-butenyl halide. wikipedia.orgorganic-chemistry.orgfishersci.fr
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org
Identification of Intermediates and Transition States
The mechanism of the Suzuki-Miyaura coupling has been extensively studied, providing a solid framework for identifying the likely intermediates and transition states in the synthesis of this compound.
Transmetalation: The next step is transmetalation, where the butenyl group is transferred from the organoboron reagent to the palladium(II) complex. For this to occur, the organoboron species must be activated by a base. organic-chemistry.org The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the butenyl group to the palladium center. This step results in a diorganopalladium(II) intermediate, where both the 4-tert-butylphenyl and the 1-butenyl groups are attached to the palladium.
Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium complex are coupled, forming the C-C bond of the final product, this compound. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgyonedalabs.com The reductive elimination typically proceeds from a cis-diorganopalladium(II) complex.
A plausible reaction pathway for the Suzuki-Miyaura synthesis of this compound is outlined below:
| Step | Description | Intermediate/Transition State |
| 1 | Oxidative Addition | trans-[Pd(II)(4-t-Bu-Ph)(X)(L)2] |
| 2 | Transmetalation | [Pd(II)(4-t-Bu-Ph)(1-butenyl)(L)2] |
| 3 | Reductive Elimination | Transition state leading to product and Pd(0) |
L represents the phosphine (B1218219) ligands on the palladium catalyst, and X is the halide.
Solvent Effects on Reaction Mechanisms
The choice of solvent can significantly influence the course and efficiency of the Suzuki-Miyaura reaction. Solvents can affect the solubility of reagents and the catalyst, the stability of intermediates, and the rates of the individual steps in the catalytic cycle. While specific studies on the synthesis of this compound are not prevalent, general trends in Suzuki couplings provide valuable insights.
A variety of organic solvents are commonly used, including toluene, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). yonedalabs.com The polarity of the solvent can play a crucial role. More polar solvents can facilitate the formation of the charged "ate" complex during transmetalation, potentially accelerating this step. The addition of water, often in a biphasic system, can also be beneficial, as it can help to dissolve the base and facilitate the transmetalation step. fishersci.fr The use of aqueous solvents is also a key aspect of "green chemistry" approaches to these couplings.
Kinetic Studies and Rate Law Determinations
Kinetic studies are essential for understanding the factors that control the speed of a reaction and for optimizing reaction conditions. For reactions involving this compound, such as its synthesis or subsequent transformations, determining the rate law is a key objective.
Development of Mathematical Models for Reaction Kinetics
A general power-law rate expression for a reaction can be written as:
Rate = k[Reactant A]^x[Reactant B]^y
Where k is the rate constant, and x and y are the reaction orders with respect to reactants A and B. For complex catalytic reactions, the rate law can be more intricate, often involving terms in the denominator that account for catalyst inhibition or saturation kinetics.
For the hydroformylation of alkenes like 1-hexene, kinetic models have been developed that account for the isomerization of the starting alkene and the formation of different aldehyde isomers. yonedalabs.com A similar approach could be applied to model the hydroformylation of this compound, which would be crucial for controlling the regioselectivity of the reaction.
Activation Energy and Thermodynamic Parameters
The activation energy (Ea) represents the minimum energy required for a reaction to occur and is a critical parameter in understanding the temperature dependence of the reaction rate. It can be determined experimentally by measuring the rate constant at different temperatures and applying the Arrhenius equation.
Thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction provide information about the spontaneity and energy changes associated with a chemical transformation. While experimental thermodynamic data for reactions of this compound are scarce, estimations can be made based on data for analogous compounds. For example, the thermodynamic properties of 1-butene (B85601) have been well-characterized and can serve as a baseline for understanding the butenyl moiety of the target molecule. nist.gov Similarly, thermochemical studies of 4-tert-butylbiphenyl (B155571) provide data on the energetic contributions of the tert-butylphenyl group. researchgate.net
| Thermodynamic Parameter | Description | Relevance to this compound Reactions |
| Activation Energy (Ea) | Minimum energy for reaction | Determines temperature sensitivity of reaction rates. |
| Enthalpy of Reaction (ΔH) | Heat absorbed or released | Indicates if a reaction is exothermic or endothermic. |
| Entropy of Reaction (ΔS) | Change in disorder | Affects the spontaneity, especially for gas-phase reactions. |
| Gibbs Free Energy (ΔG) | Spontaneity of reaction | ΔG = ΔH - TΔS; a negative value indicates a spontaneous process. |
Investigation of Regio- and Stereocontrol in Transformations
Controlling the regioselectivity and stereoselectivity of reactions involving the double bond of this compound is paramount for its use in targeted synthesis.
Regiocontrol refers to the preferential formation of one constitutional isomer over another. In the case of electrophilic additions to the double bond of this compound, the outcome is generally governed by Markovnikov's rule. miracosta.educhemistrysteps.com This rule predicts that in the addition of a protic acid (HX), the proton will add to the carbon of the double bond that has the greater number of hydrogen atoms (C1), leading to the formation of a more stable secondary carbocation at C2. The subsequent attack of the nucleophile (X-) will then occur at C2. libretexts.org However, under conditions that favor a radical mechanism, such as the addition of HBr in the presence of peroxides, anti-Markovnikov addition can occur, with the bromine atom adding to C1. chemistrysteps.com
Stereocontrol deals with the preferential formation of one stereoisomer over others. For reactions that create a new stereocenter, such as the reduction of a ketone derivative or additions to the alkene, controlling the stereochemistry is crucial. For example, the stereoselective reduction of 4-tert-butylcyclohexanone (B146137) is a well-studied system that demonstrates how the steric bulk of the tert-butyl group can direct the approach of a reducing agent, leading to a preferred stereoisomer. youtube.com A similar directing effect would be expected in reactions of derivatives of this compound.
A key example of a reaction where both regio- and stereocontrol are important is hydroboration-oxidation. The hydroboration of 4-phenyl-1-butene (B1585249), a close analog of the target molecule, with catecholborane catalyzed by a rhodium complex, followed by oxidation, yields 4-phenyl-1-butanol (B1666560) as the major product. This demonstrates the anti-Markovnikov regioselectivity of the hydroboration step. The reaction proceeds via a syn-addition of the boron and hydrogen atoms across the double bond.
| Reaction | Regioselectivity | Stereoselectivity |
| Electrophilic Addition (e.g., HBr) | Markovnikov (typically) | Can form enantiomers if a new stereocenter is created. |
| Radical Addition (e.g., HBr, peroxides) | Anti-Markovnikov | Can form enantiomers. |
| Hydroboration-Oxidation | Anti-Markovnikov | syn-addition |
Green Chemistry Approaches in 4 4 Tert Butylphenyl 1 Butene Research
Development of Eco-friendly Synthetic Routes
The pursuit of eco-friendly synthetic routes for 4-(4-tert-butylphenyl)-1-butene involves minimizing waste, avoiding harsh reagents, and reducing energy consumption. This often entails re-evaluating traditional synthetic methods and exploring innovative catalytic and solvent technologies.
Rearrangement reactions, such as the Claisen rearrangement, represent a theoretically atom-economical pathway to synthesize alkenylarenes like this compound. scranton.edu Traditionally, these reactions might be catalyzed by liquid acids, which pose challenges related to corrosion, separation, and disposal. mdpi.com A greener approach involves the use of solid acid catalysts, which are generally more environmentally friendly, easier to separate from the reaction mixture, and often reusable. mdpi.com
Research into reactions involving tert-butylated aromatic compounds has demonstrated the effectiveness of various solid acid catalysts. These materials could be applied to catalyze rearrangement reactions for the synthesis of this compound. Such catalysts are advantageous as they can be filtered off after the reaction, simplifying the purification process and allowing for their regeneration and reuse.
Table 1: Examples of Solid Acid Catalysts and Their Potential Application
| Catalyst Type | Specific Examples | Key Advantages | Potential Application |
|---|---|---|---|
| Zeolites | ZSM-5, USY, H-beta | Shape selectivity, high thermal stability, well-defined pore structure. | Catalyzing rearrangement reactions with high selectivity. |
| Mesoporous Materials | γ-Al₂O₃, Active Clay | High surface area, good catalytic performance in tert-butyl group manipulations. | Friedel-Crafts type reactions or rearrangements. |
| Carbon-Based Solid Acids | Sulfonated Activated Carbon | High acid density, stable, prepared from renewable sources. mdpi.com | Esterification, condensation, or alkylation steps in a synthetic route. mdpi.comgoogle.com |
The use of solid acids like activated clays (B1170129) has shown high stability, maintaining significant product yields even after multiple reaction cycles, which is a key aspect of sustainable process design.
A significant portion of the waste generated in chemical synthesis comes from solvents. Therefore, developing solvent-free reaction conditions is a primary goal of green chemistry. Melt reactions, where the reactants are heated together without a solvent, can lead to high yields, shorter reaction times, and an eco-friendly process. researchgate.net For the synthesis of this compound, exploring solvent-free conditions for key steps like alkylation or rearrangement could drastically reduce the environmental footprint of the process.
When a solvent is necessary, the focus shifts to using greener alternatives to traditional volatile organic compounds (VOCs). Water is an ideal green solvent, but its application can be limited by the poor solubility of organic reactants. Other alternatives include supercritical fluids (like CO₂) or bio-derived solvents like dimethyl carbonate (DMC), which is derived from carbon dioxide. nih.gov These solvents are less toxic and have a lower environmental impact compared to chlorinated hydrocarbons or other conventional solvents.
Atom Economy and Waste Minimization Strategies
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating what percentage of the mass of the reactants is incorporated into the final desired product. numberanalytics.comrsc.org The formula for calculating percent atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Reactions with high atom economy are inherently more sustainable as they generate less waste. jocpr.com From this perspective, certain types of reactions are preferable.
Addition and Rearrangement Reactions: These reactions are highly desirable as they have a theoretical atom economy of 100%. scranton.edu In a rearrangement, all the atoms of the reactant are present in the product, just arranged differently. scranton.edu Similarly, in an addition reaction, all reactant atoms combine to form a single product. scranton.edu A synthesis of this compound via a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement of an appropriate allyl aryl ether would, in theory, be 100% atom-economical. wiley-vch.de
Table 2: Theoretical Atom Economy of Different Reaction Types
| Reaction Type | General Equation | Theoretical Atom Economy | Waste Generated |
|---|---|---|---|
| Rearrangement | A → B | 100% | None (in theory) |
| Addition | A + B → C | 100% | None (in theory) |
| Substitution | A-B + C → A-C + B | <100% | Byproduct B |
| Elimination | A-B → C + D | <100% | Byproduct D |
By prioritizing reaction pathways that maximize atom economy, researchers can significantly minimize waste at its source, a fundamental principle of green chemistry.
Design of Sustainable Catalytic Systems
The design of sustainable catalytic systems is crucial for developing green chemical processes. rsc.org A sustainable catalyst should be efficient, selective, stable, and ideally derived from earth-abundant, non-toxic materials. researchgate.net For the synthesis of this compound, this involves moving away from stoichiometric reagents or catalysts based on scarce and toxic heavy metals.
Key features of sustainable catalytic systems include:
Use of Earth-Abundant Metals: Catalysts based on iron, copper, or aluminum are preferred over those using precious metals like palladium, platinum, or rhodium.
High Selectivity: A highly selective catalyst will predominantly form the desired product, minimizing the formation of byproducts and simplifying purification processes.
Biocatalysis: The use of enzymes as catalysts represents a highly sustainable approach. Enzymes operate under mild conditions (in water, at ambient temperature and pressure) and are highly selective, offering a green alternative to traditional chemical catalysts.
By integrating these principles, the development of catalytic systems for synthesizing this compound can align with the goals of sustainability, resulting in processes that are not only environmentally responsible but also economically viable.
Emerging Research Directions and Future Perspectives for 4 4 Tert Butylphenyl 1 Butene
Exploration of Novel Synthetic Methodologies
Promising methodologies being explored include advancements in Grignard reactions and palladium-catalyzed cross-coupling reactions. The traditional Grignard route, while effective, can be optimized by exploring novel activating agents and reaction conditions to minimize the formation of impurities such as biphenyl. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, offer a powerful and versatile alternative for the synthesis of 4-aryl-1-butenes. greenchemistry-toolkit.orgreagent.co.uk Research is focused on developing more active and stable palladium catalysts that can operate under milder conditions and with lower catalyst loadings. A recent patent highlights a method for preparing 1-aryl-4-butene compounds using a palladium catalyst and allyl boronic acid pinacol (B44631) ester, suggesting a viable route for industrial-scale production. google.com
Furthermore, metathesis reactions, a Nobel Prize-winning technology, present a novel approach for the synthesis of 4-(4-tert-butylphenyl)-1-butene, potentially offering new pathways with high atom economy. reagent.co.uk
Table 1: Proposed Novel Synthetic Methodologies for this compound
| Methodology | Key Features & Research Focus | Potential Catalysts/Reagents |
| Optimized Grignard Reaction | Minimizing byproducts (e.g., biphenyl), exploring novel activating agents and anhydrous conditions. nih.govresearchgate.net | Magnesium, 4-tert-butylbenzyl halide, allyl halide |
| Palladium-Catalyzed Cross-Coupling | High selectivity, mild reaction conditions, development of advanced catalysts. greenchemistry-toolkit.orggoogle.com | Palladium complexes (e.g., Pd(PPh₃)₄), organoboranes |
| Olefin Metathesis | High atom economy, potential for novel synthetic pathways. reagent.co.uk | Ruthenium or Molybdenum-based catalysts (e.g., Grubbs' catalyst) |
Advanced Applications in Materials Science and Engineering
The unique molecular architecture of this compound, featuring a bulky tert-butyl group and a reactive butene chain, makes it a promising monomer for the development of advanced materials with tailored properties.
The incorporation of the tert-butylphenyl moiety into polymer backbones is known to enhance thermal stability and modify mechanical properties. researchgate.net This makes this compound a valuable candidate for creating specialty polymers. These polymers could find applications in areas requiring high-performance materials, such as in the production of epoxy resins and polycarbonates. wikipedia.org
Moreover, the butene component of the molecule allows for polymerization to form poly(1-butene) (PB-1), a semi-crystalline thermoplastic known for its excellent creep resistance, toughness, and chemical resistance. frontiersin.orgnih.gov By copolymerizing this compound with 1-butene (B85601), it may be possible to create novel poly(1-butene) based materials with enhanced processability and specific functionalities. Research in this area could lead to the development of advanced plastics for demanding applications in packaging, piping, and automotive components. researchgate.net
Table 2: Potential Enhancements in Polymer Properties using this compound
| Property | Potential Enhancement | Rationale |
| Thermal Stability | Increased | The bulky tert-butyl group can restrict chain mobility and increase the energy required for thermal degradation. |
| Mechanical Strength | Modified | The rigid phenyl group can increase stiffness, while the overall molecular structure can be tailored to control flexibility. researchgate.netuobabylon.edu.iqyoutube.comyoutube.com |
| Solubility & Processability | Improved | The tert-butyl group can enhance solubility in common organic solvents, facilitating easier processing. |
| Chemical Resistance | Maintained or Improved | The polyolefin backbone provides inherent chemical resistance, which is a known characteristic of poly(1-butene). researchgate.net |
Deeper Mechanistic Insights into Complex Reactions
A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing more efficient chemical processes. Current research is leveraging computational tools, such as Density Functional Theory (DFT), to gain deeper insights into these complex reactions.
A significant area of investigation is the polymerization of 1-butene, which can be catalyzed by various transition metal complexes. frontiersin.orgnih.govnih.gov DFT studies have been instrumental in elucidating the mechanistic details of 1-butene polymerization, including the regioselectivity of monomer insertion (1,2- vs. 2,1-insertion) and the pathways for chain termination and isomerization. frontiersin.orgnih.gov These studies have revealed that while 1,2-insertion is generally favored, occasional 2,1-insertions can lead to chain isomerization, forming 4,1-units within the polymer chain. frontiersin.org Understanding these mechanistic nuances is key to controlling the microstructure and, consequently, the properties of the resulting polymer.
Another area of interest is the catalytic isomerization of the double bond in the butene chain. Studies on similar phenyl-butene systems have shown that the position of the double bond can be shifted under acidic conditions, leading to a mixture of isomers. researchgate.net DFT calculations can help to map the potential energy surfaces for these isomerization reactions, identifying the most likely intermediates and transition states, and providing a basis for designing catalysts that favor a specific isomer. psu.eduresearchgate.net
Table 3: Mechanistic Pathways in Reactions of this compound
| Reaction Type | Mechanistic Aspect | Key Findings from Related Studies |
| Polymerization | Regioselectivity | Predominantly 1,2-insertion with occasional 2,1-insertion leading to regioerrors. frontiersin.orgnih.gov |
| Isomerization | 2,1-inserted units can isomerize to form more stable 4,1-units in the polymer chain via a stepwise mechanism. frontiersin.orgnih.gov | |
| Isomerization | Double Bond Migration | Acid catalysts can promote the isomerization of the 1-butene to other butene isomers. researchgate.net |
| Skeletal Rearrangement | Under certain conditions, skeletal rearrangements of the butene chain could occur, though likely requiring more forcing conditions. psu.edu |
Integration with Sustainable Chemical Processes
The principles of green chemistry are increasingly guiding the development of new chemical processes, and the synthesis and application of this compound are no exception. researchgate.netmlsu.ac.in A key focus is the utilization of renewable feedstocks to reduce reliance on fossil fuels. nih.govgreenchemistry-toolkit.orgreagent.co.ukresearchgate.netacs.org
One promising avenue is the production of the butene portion of the molecule from bio-based sources. For example, butenes can be produced through the dehydration of bio-derived butanols. psu.edu Lignocellulosic biomass, a non-food renewable resource, is a potential source for aromatic compounds, which could serve as a precursor to the 4-tert-butylphenyl moiety. greenchemistry-toolkit.org The development of efficient catalytic processes to convert biomass-derived platform molecules into the necessary building blocks for this compound is an active area of research. mdpi.com
Biocatalysis also offers a green and highly selective alternative to traditional chemical synthesis. nih.govmdpi.com The use of enzymes or whole-cell systems could enable the synthesis of this compound under mild conditions, reducing energy consumption and waste generation. While specific biocatalytic routes for this compound are yet to be established, the broader field of biocatalysis for the production of fine chemicals is rapidly advancing.
Table 4: Sustainable Approaches for the Synthesis and Application of this compound
| Green Chemistry Principle | Application to this compound | Potential Benefits |
| Use of Renewable Feedstocks | Synthesis of butene from bio-butanol and the aryl group from lignin-derived aromatics. greenchemistry-toolkit.orgpsu.edu | Reduced carbon footprint, decreased reliance on fossil fuels. reagent.co.ukacs.org |
| Catalysis | Employment of highly efficient and recyclable catalysts (e.g., heterogeneous catalysts, biocatalysts). mdpi.com | Increased atom economy, reduced waste, lower energy consumption. |
| Design for Degradation | Incorporation into polymer structures designed for easier recycling or biodegradation. | Reduced environmental impact at the end of the product's life. |
| Safer Solvents and Auxiliaries | Utilizing greener solvents or solvent-free reaction conditions. ejcmpr.comresearchgate.net | Minimized environmental pollution and health hazards. |
Q & A
Q. What are the optimal synthetic routes for 4-(4-Tert-butylphenyl)-1-butene, and how can reaction conditions be controlled to minimize side products?
- Methodological Answer : The synthesis of this compound typically involves coupling reactions between tert-butyl-substituted aryl halides and alkenyl precursors. Key considerations include:
- Catalysts : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to enhance efficiency .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) improve reaction homogeneity and yield .
- Temperature Control : Maintain temperatures between 60–80°C to balance reaction kinetics and thermal stability of intermediates.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the target compound from byproducts.
Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and confirm the tert-butyl group (δ ~1.3 ppm for C(CH₃)₃) and alkene protons (δ ~5–6 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
- Infrared (IR) Spectroscopy : C=C stretching (~1640 cm⁻¹) and aryl C-H bending (~800 cm⁻¹) confirm structural motifs.
- Elemental Analysis : Validate empirical formula consistency (C₁₄H₂₀).
Advanced Research Questions
Q. How can computational modeling be applied to predict the reactivity of this compound in radical polymerization processes?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) can:
- Predict Radical Stability : Calculate bond dissociation energies (BDEs) of the allylic C-H bonds to assess susceptibility to hydrogen abstraction .
- Monitor Transition States : Analyze energy barriers for propagation steps in polymerization.
- Validate Experimentally : Compare predicted reactivity with empirical kinetic data (e.g., polymerization rates measured via gel permeation chromatography).
Q. What strategies are recommended for resolving discrepancies between spectroscopic (e.g., NMR) and crystallographic data when characterizing derivatives of this compound?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., conformational flexibility) or crystal packing effects. Strategies include:
- Variable-Temperature NMR : Detect rotational barriers of the tert-butyl group or alkene torsion angles .
- X-ray Crystallography : Use SHELXL for refinement to resolve spatial arrangements and validate NMR assignments .
- Dynamic NMR Simulations : Apply line-shape analysis to quantify exchange rates between conformers.
Q. How does the tert-butyl substituent influence the electronic and steric properties of this compound in organometallic catalysis?
- Methodological Answer : The tert-butyl group exerts dual effects:
- Steric Hindrance : Bulky substituents restrict access to the alkene moiety, altering regioselectivity in catalytic cycles (e.g., hydrofunctionalization reactions) .
- Electronic Effects : The electron-donating tert-butyl group stabilizes aryl radicals or carbocation intermediates, as shown in Hammett substituent constant (σ⁺) studies.
- Experimental Probes : Competitive binding assays with transition metals (e.g., Rh or Pd) quantify steric parameters using Tolman’s cone angle measurements.
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the regioselectivity of this compound in Diels-Alder reactions?
- Methodological Answer : Discrepancies may stem from solvent polarity or diene electronic profiles. Systematic approaches include:
- Solvent Screening : Test reactions in non-polar (toluene) vs. polar (acetonitrile) solvents to isolate polarity effects.
- Computational Modeling : Compare frontier molecular orbital (FMO) interactions (HOMO-LUMO gaps) of dienes/dienophiles.
- Isotopic Labeling : Use ¹³C-labeled analogs to track regiochemical outcomes via NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
